苯酚,3-(环戊氧基)-

描述

Synthesis Analysis

Phenolic compounds, including Phenol, 3-(cyclopentyloxy)-, can be synthesized through various methods. These include the ester rearrangement in the Fries rearrangement, the rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, and the reduction of quinones .Molecular Structure Analysis

Phenolic compounds, such as Phenol, 3-(cyclopentyloxy)-, are known to interact with proteins, altering their structure and properties . The hydroxyl group in phenol is involved in the formation of intermolecular hydrogen bonding .Chemical Reactions Analysis

Phenol, 3-(cyclopentyloxy)-, like other phenols, can undergo various reactions. Oxidative reactions provide an effective strategy for phenol transformation via conjugated addition, C–H functionalization, cyclization reactions, etc . Phenols also react with active metals such as sodium, potassium, etc. to form the corresponding phenoxide .Physical and Chemical Properties Analysis

Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The solubility of phenol in water is governed by the hydroxyl group present . Phenols are more acidic than alcohols .科学研究应用

有机化学中的合成应用

苯酚,包括 3-(环戊氧基)苯酚等衍生物,由于其反应性而成为合成复杂有机化合物的原料。例如,苯酚的脱芳构化反应对于构建高度官能化的环己二烯酮至关重要,环己二烯酮在有机合成中具有广泛的应用。这些反应,包括苯酚和苯胺衍生物的催化不对称脱芳构化 (CADA),促进了具有潜在药物和材料科学应用的新型化合物的产生(文婷·吴、黎明·张和 S. You,2016)。此外,环烷烃向芳香化合物的转化突出了苯酚在聚合物和药物中使用的中间体合成中的作用(Michael T. Keßler & M. Prechtl,2012)。

抗氧化性能和健康应用

酚类化合物以其抗氧化性能而闻名,它有助于植物防御机制,并且在人类饮食中可能具有潜在的健康益处。对编码类黄酮合成不同酶促步骤的基因的广泛表征揭示了苯酚在植物代谢中的重要性以及通过饮食摄入改善人类健康的潜力(A. Boudet,2007)。对含多酚的纳米颗粒的研究也显示了在治疗递送中的有希望的应用,突出了酚类化合物在生物医学应用中的多功能性(郭雨欣、孙青、吴福根、戴云露和小原晨,2021)。

环境和工业应用

酚类化合物在环境科学中发挥着重要作用,特别是在将有毒化合物降解和转化为有用的生物塑料方面。研究表明,某些细菌能够将包括苯酚在内的有毒化合物转化为聚羟基丁酸酯 (PHB),展示了一种创新的废物管理和回收利用方法(M. Reddy、Y. Yajima、Y. Mawatari、T. Hoshino 和 Young-Cheol Chang,2015)。此外,苯酚及其衍生物的催化氢化已用于选择性地形成环己酮,这是化学工业中的一种重要中间体,突出了酚类化合物在可持续化学过程中的工业相关性(王永、姚佳、李浩然、苏当生和 M. Antonietti,2011)。

作用机制

Pharmacokinetics

Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a compound. Factors such as the compound’s chemical structure, the route of administration, and the patient’s physiology can all influence these processes .

Action Environment

The action of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. These factors can affect the compound’s stability, its ability to reach its target, and its overall effectiveness .

安全和危害

Exposure to phenol may cause irritation to the skin, eyes, nose, throat, and nervous system . Severe exposure can cause liver and/or kidney damage, skin burns, tremor, convulsions, and twitching . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

未来方向

Recent advances in oxidative phenol coupling for the total synthesis of natural products have been reported . Photocatalysis is promising for the selective conversion of benzene to phenol because it can proceed under mild reaction conditions . The therapeutic potential of phenolic compounds is also being explored .

生化分析

Biochemical Properties

Phenol, 3-(cyclopentyloxy)- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with phenol hydroxylase, an enzyme that catalyzes the hydroxylation of phenolic compounds. This interaction leads to the formation of catechol derivatives, which are crucial for various metabolic processes . Additionally, Phenol, 3-(cyclopentyloxy)- exhibits antioxidant properties by scavenging free radicals and reactive oxygen species, thereby protecting cells from oxidative stress .

Cellular Effects

Phenol, 3-(cyclopentyloxy)- has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to regulate the activity of transcription factors and histone deacetylases, which are involved in gene expression . Furthermore, Phenol, 3-(cyclopentyloxy)- can induce apoptosis in cancer cells by affecting carcinogen metabolism and cell cycle arrest . Its antioxidant properties also contribute to reducing oxidative stress in cells, thereby enhancing cellular function and viability .

Molecular Mechanism

The molecular mechanism of Phenol, 3-(cyclopentyloxy)- involves several key interactions at the molecular level. It binds to phenol hydroxylase, facilitating the hydroxylation process and the formation of catechol derivatives . This compound also exhibits enzyme inhibition and activation properties, influencing various metabolic pathways. For example, it can inhibit the activity of certain enzymes involved in oxidative stress, thereby reducing the production of reactive oxygen species . Additionally, Phenol, 3-(cyclopentyloxy)- can modulate gene expression by interacting with transcription factors and histone deacetylases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phenol, 3-(cyclopentyloxy)- have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that Phenol, 3-(cyclopentyloxy)- remains stable under controlled conditions, maintaining its biochemical properties and efficacy . Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, reducing its effectiveness . Long-term studies have also indicated that Phenol, 3-(cyclopentyloxy)- can have sustained effects on cellular function, including prolonged antioxidant activity and modulation of gene expression .

Dosage Effects in Animal Models

The effects of Phenol, 3-(cyclopentyloxy)- vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as antioxidant activity and protection against oxidative stress . At high doses, it can induce toxic or adverse effects, including multisystem organ failure and neurotoxicity . Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of determining the optimal dosage for therapeutic applications of Phenol, 3-(cyclopentyloxy)-.

Metabolic Pathways

Phenol, 3-(cyclopentyloxy)- is involved in several metabolic pathways, including the shikimate and phenylpropanoid pathways . It interacts with enzymes such as phenol hydroxylase, which catalyzes the hydroxylation of phenolic compounds to form catechol derivatives . These derivatives play a crucial role in various metabolic processes, including the synthesis of secondary metabolites and the regulation of oxidative stress . Additionally, Phenol, 3-(cyclopentyloxy)- can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression .

Transport and Distribution

The transport and distribution of Phenol, 3-(cyclopentyloxy)- within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, Phenol, 3-(cyclopentyloxy)- can bind to intracellular proteins, influencing its localization and accumulation . Studies have shown that the compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

Phenol, 3-(cyclopentyloxy)- exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications play a significant role in directing Phenol, 3-(cyclopentyloxy)- to specific compartments or organelles . For instance, the presence of a non-canonical peroxisome targeting signal has been identified, which directs the compound to peroxisomes and nuclei . This subcellular localization is essential for the compound’s involvement in cellular processes such as gene expression and oxidative stress regulation .

属性

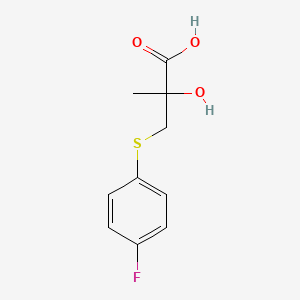

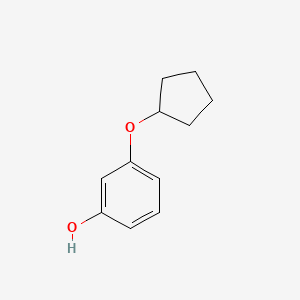

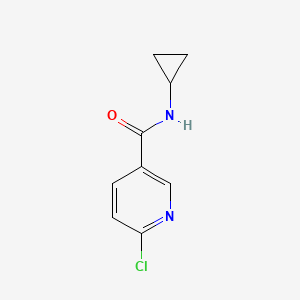

IUPAC Name |

3-cyclopentyloxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10,12H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHMBIOZYGZDFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460114 | |

| Record name | Phenol, 3-(cyclopentyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163419-05-4 | |

| Record name | Phenol, 3-(cyclopentyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine](/img/structure/B1312528.png)

![1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1312539.png)